molecular formula C21H17ClN2O2 B2769031 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-22-9

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2769031
CAS No.: 899973-22-9
M. Wt: 364.83
InChI Key: OEEUMMUJRBYRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic heterocyclic compound features a fused pyrazolo-oxazine scaffold substituted with a furan-2-yl group at position 5, a p-tolyl (4-methylphenyl) group at position 2, and a chlorine atom at position 7. Its structure combines electron-rich (furan) and electron-deficient (chlorine) moieties, along with the hydrophobic p-tolyl group, which collectively influence its physicochemical and biological properties. The compound’s rigidity from the fused bicyclic system and stereoelectronic effects from substituents make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

9-chloro-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-4-6-14(7-5-13)17-12-18-16-11-15(22)8-9-19(16)26-21(24(18)23-17)20-3-2-10-25-20/h2-11,18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUMMUJRBYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16ClN3OC_{17}H_{16}ClN_{3}O

This complex structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial cell membranes and metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleAntifungal

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in several studies. It can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. A comparative study demonstrated that the compound exhibited a significant reduction in edema in animal models.

CompoundIC50 (μg/mL)Reference
This compound54.65
Celecoxib (standard)50.00

Anticancer Activity

The anticancer potential of this compound is supported by various studies showing its cytotoxic effects against different cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of signaling pathways.

Cancer Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)12.34
HeLa (cervical cancer)8.76

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were tested for their antimicrobial and anti-inflammatory properties using standard protocols such as the agar diffusion method and carrageenan-induced paw edema model.

Findings from Case Studies:

  • Antimicrobial Efficacy : The synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Safety Profile : Histopathological analysis indicated minimal toxicity in vital organs at therapeutic doses.
  • Mechanism Insights : In vitro studies revealed that the compound inhibited COX enzymes selectively, suggesting a targeted approach to inflammation management.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrazolo[1,5-c][1,3]oxazine structure exhibit significant antimicrobial properties . For instance, derivatives of pyrazole have shown effectiveness against a range of microorganisms, including bacteria and fungi. Notably:

  • Antimicrobial Activity : Various studies have demonstrated that compounds similar to 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit the growth of Pseudomonas aeruginosa and Mycobacterium smegmatis with varying degrees of effectiveness .
  • Antifungal Properties : Some derivatives have also exhibited antifungal activity against filamentous fungi such as Penicillium chrysogenum . The presence of specific substituents on the pyrazole ring can enhance this activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key methods include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving furan derivatives and p-tolyl groups in the presence of appropriate catalysts.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as:
    • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
    • Mass Spectrometry (MS) : Helps confirm the molecular weight and structural integrity.
    • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups present in the compound .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial properties:

  • Antidepressant Activity : Some studies suggest that similar compounds may have potential as antidepressants due to their influence on neurotransmitter systems .
  • Antitumor Activity : Preliminary investigations indicate that certain derivatives may exhibit anti-tumor effects, warranting further exploration into their mechanisms of action .

Case Studies

Several case studies highlight the effectiveness of pyrazolo compounds in various applications:

StudyCompound TestedFindings
9-chloro derivativesExhibited significant antimicrobial activity against Pseudomonas aeruginosa.
Pyrazole derivativesDemonstrated antifungal activity against Penicillium chrysogenum.
Antidepressant analogsSuggested potential for mood enhancement through neurotransmitter modulation.

These findings support the notion that this compound and its derivatives could play a crucial role in developing new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Group

  • Methoxyphenyl vs. p-Tolyl: The compound 9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine () replaces the methyl group in p-tolyl with a methoxy group.
  • Ethoxyphenyl vs. p-Tolyl :
    In 9-chloro-5-(4-ethoxyphenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (), the ethoxy group introduces greater steric bulk and moderate lipophilicity, which may affect binding affinity in hydrophobic pockets of biological targets .
  • Phenyl vs.

Heterocyclic Modifications

  • Pyridinyl Substitution :
    9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine () replaces p-tolyl with a pyridine ring. The nitrogen atom in pyridine enhances hydrogen-bonding capacity, improving interactions with polar residues in enzyme active sites but reducing bioavailability due to higher polarity .
  • Bromine vs.

Antimicrobial Activity

  • Spiro-Indolinone Derivatives: Compounds like 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one () exhibit antimicrobial activity with MIC values of 50–250 μg/mL. The p-tolyl analog’s methyl group may enhance lipid bilayer penetration, improving efficacy against Gram-positive bacteria compared to methoxy or ethoxy variants .

Comparative Data Table

Compound ID/Reference Substituents (Position 2/5/9) Key Properties/Activities
Target Compound p-Tolyl/Furan-2-yl/Cl Moderate lipophilicity, potential CNS activity
4-Methoxyphenyl/Furan-2-yl/Cl Enhanced solubility, reduced membrane uptake
4-Ethoxyphenyl/Furan-2-yl/Cl Increased steric bulk, moderate antimicrobial
Phenyl/Furan-2-yl/Cl Lower metabolic stability, higher reactivity
Naphthalen-2-yl/Pyridin-4-yl/Cl High polarity, strong enzyme binding
Naphthalen-2-yl/Propyl/Br Enhanced reactivity in substitution reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, and suggest that pyrazolo-oxazine derivatives can be synthesized via:

Intermediate formation : Reacting dimedone with aminopyrazole derivatives to generate cyclohexenone intermediates.

Cyclocondensation : Using aromatic aldehydes (e.g., p-tolualdehyde) under reflux in DMF to form fused heterocyclic intermediates.

Functionalization : Introducing the furan-2-yl group via nucleophilic substitution or coupling reactions (e.g., furoyl chloride in anhydrous conditions).
Microwave-assisted techniques () can enhance reaction efficiency and yield compared to traditional thermal methods.

Q. How can structural ambiguities in the compound be resolved during characterization?

  • Methodological Answer : Combine spectroscopic and crystallographic analyses:

  • NMR/IR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent positions (). For example, the furan ring’s protons appear as distinct doublets (~δ 6.3–7.4 ppm).
  • X-ray diffraction : Single-crystal X-ray analysis ( ) is critical to resolve stereochemical uncertainties (e.g., the configuration of the 10b position in the dihydro-oxazine ring).

Q. What solvents and reaction conditions optimize yield and purity during synthesis?

  • Methodological Answer : Solvent polarity and temperature significantly influence reaction kinetics ( ):

  • Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation steps by stabilizing charged intermediates.
  • Low-temperature conditions (0–5°C) minimize side reactions during halogenation (e.g., introducing the 9-chloro group).
  • Microwave irradiation () reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity.

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological targets?

  • Methodological Answer : Use molecular docking and QSAR studies to identify potential targets:

  • Docking simulations : Align the compound’s 3D structure (from X-ray data, ) with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the furan and p-tolyl groups as pharmacophores.
  • QSAR parameters : Correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity data from analogous pyrazolo-oxazines ( ).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability by:

  • Standardized assays : Use cell lines with consistent expression levels of suspected targets (e.g., HEK293 for receptor-binding studies).
  • Metabolic stability tests : Assess the compound’s stability in liver microsomes () to differentiate intrinsic activity from metabolic artifacts.
  • Dose-response profiling : Compare IC50_{50} values across multiple replicates to distinguish true activity from experimental noise.

Q. How can the compound’s regioselectivity in electrophilic substitution reactions be controlled?

  • Methodological Answer : Direct substitution patterns using steric and electronic effects:

  • Chlorination : The 9-chloro group ( ) can be introduced via N-chlorosuccinimide (NCS) in acetonitrile, leveraging the oxazine ring’s electron-deficient environment.
  • Friedel-Crafts alkylation : Activate the furan ring with Lewis acids (e.g., AlCl3_3) for selective functionalization at the 5-position.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.